7-Ethylchromen-4-one
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Overview
Description
7-Ethylchromen-4-one is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities. This compound features a benzopyran core with an ethyl group attached at the 7th position. Benzopyran derivatives are widely studied for their potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethylchromen-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the benzopyran ring . The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-Ethylchromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced benzopyran derivatives.
Substitution: Various substituted benzopyran derivatives depending on the electrophile used.
Scientific Research Applications
7-Ethylchromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antioxidant properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Ethylchromen-4-one involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate signaling pathways, and induce apoptosis in cancer cells . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one: The parent compound without the ethyl group.
7-Hydroxy-4H-1-Benzopyran-4-one: A hydroxylated derivative with different biological activities.
7-Methoxy-4H-1-Benzopyran-4-one: A methoxylated derivative with unique properties.
Uniqueness
7-Ethylchromen-4-one is unique due to the presence of the ethyl group at the 7th position, which can influence its chemical reactivity and biological activity. This modification can enhance its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Properties
CAS No. |
103987-98-0 |
---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.199 |
IUPAC Name |
7-ethylchromen-4-one |
InChI |
InChI=1S/C11H10O2/c1-2-8-3-4-9-10(12)5-6-13-11(9)7-8/h3-7H,2H2,1H3 |
InChI Key |
WYVGVEVBPABSMT-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(C=C1)C(=O)C=CO2 |
Synonyms |
4H-1-Benzopyran-4-one, 7-ethyl- |
Origin of Product |
United States |
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